molecular formula C25H24N2O5 B14937932 N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B14937932
M. Wt: 432.5 g/mol
InChI Key: OFTOGHFILWTWMP-UHFFFAOYSA-N
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Description

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the Carbazole Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Methoxylation: Introduction of the methoxy group at the 6-position of the carbazole ring.

    Coupling with Chromen-7-yl Acetate: This step involves the coupling of the carbazole derivative with 4-methyl-2-oxo-2H-chromen-7-yl acetate under suitable conditions, such as using a base and a coupling agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The methoxy group or other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in disease pathways.

    Receptors: Binding to receptors to modulate their activity.

    Signaling Pathways: Interference with cellular signaling pathways to exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide: can be compared with other carbazole derivatives and chromen-7-yl derivatives.

    Carbazole Derivatives: Comp

Properties

Molecular Formula

C25H24N2O5

Molecular Weight

432.5 g/mol

IUPAC Name

N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(4-methyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C25H24N2O5/c1-14-10-24(29)32-22-12-16(6-8-17(14)22)31-13-23(28)26-21-5-3-4-18-19-11-15(30-2)7-9-20(19)27-25(18)21/h6-12,21,27H,3-5,13H2,1-2H3,(H,26,28)

InChI Key

OFTOGHFILWTWMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3CCCC4=C3NC5=C4C=C(C=C5)OC

Origin of Product

United States

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